RU 24926

Dopamine D2 Receptor Adenylate Cyclase Pituitary

RU 24926 is a synthetic di-(phenethyl)-amine derivative and selective dopamine D2 receptor agonist. Unlike classical dopaminergic agents, its non-catechol, non-ergot structure enables prolonged D2 receptor engagement (effects >4 hours) in striatal neurons. It also exhibits kappa-opioid receptor antagonist activity, making it a unique tool for investigating dopaminergic-opioidergic crosstalk. Ideal for in vitro adenylate cyclase assays and sustained in vivo behavioral pharmacology.

Molecular Formula C19H25NO2
Molecular Weight 299.4 g/mol
CAS No. 65934-61-4
Cat. No. B1680164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRU 24926
CAS65934-61-4
Synonyms3-(2-(N-(3-hydroxyphenylethyl)N-propylamino)ethyl)phenol
3-(2-(N-(3-hydroxyphenylethyl)N-propylamino)ethyl)phenol hydrochloride
N-n-propyl-di-beta(3-hydroxyphenyl)ethylamine hydrochloride
RU 24926
RU-24926
RU24926
Molecular FormulaC19H25NO2
Molecular Weight299.4 g/mol
Structural Identifiers
SMILESCCCN(CCC1=CC(=CC=C1)O)CCC2=CC(=CC=C2)O
InChIInChI=1S/C19H25NO2/c1-2-11-20(12-9-16-5-3-7-18(21)14-16)13-10-17-6-4-8-19(22)15-17/h3-8,14-15,21-22H,2,9-13H2,1H3
InChIKeyRVXNTMVFBHOIKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

RU 24926 (CAS 65934-61-4) Baseline Profile: A Non-Catechol, Non-Ergot Dopamine D2 Receptor Agonist for Neuropharmacology Research


3-[2-[2-(3-hydroxyphenyl)ethyl-propylamino]ethyl]phenol, commonly designated as RU 24926 (CAS 65934-61-4), is a synthetic di-(phenethyl)-amine derivative [1]. This compound functions as a dopamine D2 receptor agonist [2]. Notably, its structure is characterized as non-catechol and non-ergot, which distinguishes it from many classical dopaminergic agents [3]. While initially developed and primarily recognized for its selective D2 agonist properties, RU 24926 has also been identified as possessing affinity for the kappa-opioid receptor [4].

Why RU 24926 Cannot Be Substituted with Other Dopamine D2 Agonists Without Careful Consideration


RU 24926 exhibits a unique polypharmacological profile that precludes simple functional substitution. While it is a potent dopamine D2 receptor agonist [1], it also possesses significant antagonist activity at kappa-opioid receptors [2]. This dual activity, coupled with its non-catechol and non-ergot structure [3], results in a distinct in vitro and in vivo signature that differs markedly from other D2 agonists like quinpirole, apomorphine, bromocriptine, or its close analog RU 24213. For instance, its efficacy at D2 receptors is not matched by its relative potency at D3 receptors [4], and its effects on neurotransmission and behavior are characterized by a unique duration and nature [5]. Relying on a generic D2 agonist without these specific features would lead to different experimental outcomes and confound data interpretation.

RU 24926: Quantitative Evidence for Differentiated Activity vs. Dopamine and Other D2 Agonists


RU 24926 Exhibits Superior Apparent Affinity for D2 Receptors Compared to Dopamine in Adenylate Cyclase Assays

In an assay measuring inhibition of basal adenylate cyclase activity in rat anterior pituitary homogenates, RU 24926 demonstrated a significantly higher apparent affinity (lower KDapp) compared to the endogenous ligand dopamine [1].

Dopamine D2 Receptor Adenylate Cyclase Pituitary

Comparative Analysis: RU 24926's EC50 for D2 Synthesis-Modulation Differs from Catechol Agonists SKF 38393 and Dopamine

In synaptosome-rich preparations from rat striatum, RU 24926, a non-catechol D2 agonist, showed an EC50 of 58 nM for inhibiting tyrosine hydroxylase activity [1]. This potency is compared to the catechol-containing D1 agonist SKF 38393 (EC50 = 398 nM) [1]. A separate study in guinea pig striatum reported a much higher EC50 of 447 µM for RU 24926, which was less potent than dopamine (EC50 = 44.7 µM) and SKF 38393 (EC50 = 35.5 µM) in that particular context [2].

Dopamine D2 Autoreceptor Tyrosine Hydroxylase Striatum

RU 24926 Demonstrates Longer Duration of Action on Striatal Acetylcholine Levels Compared to Apomorphine

In intact rats, the stimulatory effect of RU 24926 (5 mg/kg, i.p.) on striatal acetylcholine levels was significantly prolonged compared to apomorphine [1].

In Vivo Striatum Acetylcholine Pharmacokinetics

RU 24926 Induces a Phasic Increase in Nigrocollicular GABA Release in 6-OHDA Lesioned Rats

In an in vivo microdialysis study using 6-hydroxydopamine (6-OHDA)-lesioned rats, a model of Parkinson's disease, nigral application of RU 24926 (10⁻⁶ M) produced a phasic 60% increase in [³H]GABA release in the superior colliculus [1].

In Vivo GABA Release Substantia Nigra Parkinson's Model

RU 24926 Acts as a Kappa-Opioid Receptor Antagonist, Distinguishing It from Selective D2 Agonists

Binding studies and functional assays reveal that RU 24926 possesses affinity for the kappa-opioid receptor and acts as an antagonist [1]. This is a key differentiator from prototypical selective D2 agonists like quinpirole, which lack this off-target activity. RU 24926 is noted to be 'the more active of the two' compared to its close analog RU 24213 in this regard [2].

Kappa-Opioid Receptor Antagonist Polypharmacology

RU 24926's Functional Selectivity: Distinct from D1/D2 Mixed Agonists in Pallidal Cell Activity

In an in vivo electrophysiology study, the selective D2 agonist RU 24926 (along with quinpirole) was found to be less efficacious than mixed D1/D2 agonists (apomorphine and pergolide) at increasing firing rates of globus pallidus neurons [1].

Electrophysiology Globus Pallidus D1/D2 Synergy

Recommended Research Applications for RU 24926 Based on Quantitative Differentiation


Investigating D2 Receptor-Mediated Inhibition of Adenylate Cyclase in Pituitary Tissue

RU 24926 is ideally suited for in vitro studies focused on D2 receptor signaling via adenylate cyclase inhibition, particularly in pituitary cell models. Its 22.5-fold higher apparent affinity (KDapp = 20 nM) compared to dopamine (KDapp = 450 nM) allows for more potent and robust inhibition of basal cAMP production, facilitating clearer signal detection and more efficient concentration-response experiments [1].

Long-Term In Vivo Studies of Striatal D2 Receptor Function and Behavior

The prolonged duration of action of RU 24926 on striatal acetylcholine levels (effects persisting beyond 4 hours post-dose) makes it a preferred tool compound for in vivo behavioral pharmacology studies in rodents that require sustained D2 receptor engagement over several hours. This contrasts with shorter-acting agonists like apomorphine, which would necessitate more frequent dosing and could introduce experimental variability [2].

Elucidating the Role of Kappa-Opioid Receptors in Dopaminergic Signaling

Given its confirmed dual activity as a D2 agonist and kappa-opioid receptor antagonist, RU 24926 is a valuable, albeit complex, tool for investigating the interplay between dopaminergic and opioidergic systems. Researchers can use it to study how kappa-receptor blockade modulates D2-mediated effects in assays of neurotransmitter release (e.g., dopamine, GABA) or in behavioral models where both systems are implicated [3].

Electrophysiological Studies Isolating the Postsynaptic Effects of Selective D2 Receptor Activation

In ex vivo or in vivo electrophysiology experiments aimed at dissecting the specific contribution of D2 receptors to neuronal firing patterns in the basal ganglia (e.g., in the globus pallidus or substantia nigra), RU 24926 is a critical tool. Its selective D2 agonist profile allows researchers to avoid the confounding effects of concurrent D1 receptor stimulation that occur with mixed agonists like apomorphine or pergolide, thereby providing cleaner data on D2-specific postsynaptic modulation [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for RU 24926

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.